molecular formula C13H13BrN4OS B2462012 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 1795443-66-1

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B2462012
CAS No.: 1795443-66-1
M. Wt: 353.24
InChI Key: WMUVPEBPFMATGJ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The asymmetric unit of the title compound consists of two crystallographically independent molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their biological activities . Another study reported the synthesis of 1-(thiazol-2-yl)pyrrolidin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the pyrrolidine ring adopts an envelope conformation with a methylene C atom as the flap atom . The central thiazole ring makes a dihedral angle with the adjacent phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH resulted in the formation of an ester compound during the early stage of synthesis .


Physical and Chemical Properties Analysis

Thiazoles are important heterocyclic compounds that resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial and Antifungal Activity

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide derivatives have demonstrated potential in antimicrobial and antifungal applications. For instance, certain compounds containing thiazol-2-yl and pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal species (Patel & Shaikh, 2010). Additionally, derivatives of this chemical have been reported to possess antibacterial and antimycobacterial activity, making them relevant in the study of infectious diseases (Belveren et al., 2017).

Synthesis of Bioactive Compounds

The synthesis of this compound and its derivatives is a key area of research, with a focus on creating bioactive compounds. These compounds have been synthesized for various purposes, including the development of new antimicrobial agents (Nural et al., 2018). The methodologies for synthesizing these compounds involve complex chemical reactions and are crucial for exploring their potential in medicinal chemistry.

Anticancer and Antiproliferative Properties

Some derivatives of this compound have been explored for their antiproliferative properties, particularly against cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Zhang et al., 2018).

Chemical Structure and Properties

Understanding the chemical structure and properties of this compound derivatives is essential for their application in scientific research. Studies have been conducted to analyze the crystal structure and molecular interactions of these compounds, providing insights into their chemical behavior and potential applications in various fields (Ghabbour et al., 2012).

Future Directions

The future directions in the research of similar compounds involve the development of novel derivatives with fewer side effects and increased effectiveness . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described, shedding light on various targets of 2,4-disubstituted thiazoles through which they induce biological effects .

Properties

IUPAC Name

5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUVPEBPFMATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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